2-Chlorobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

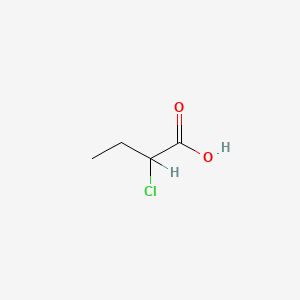

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961912 | |

| Record name | 2-Chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-24-5 | |

| Record name | 2-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4170-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorobutyric acid CAS number and synonyms

CAS Number: 4170-24-5

Synonyms: 2-Chlorobutanoic acid, α-Chlorobutyric acid, Butanoic acid, 2-chloro-[1][2]

This technical guide provides a comprehensive overview of 2-Chlorobutyric acid, tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a halogenated carboxylic acid that presents as a colorless to pale yellow liquid with a pungent odor. It is soluble in water and organic solvents.[1] The presence of a chlorine atom on the alpha-carbon makes it a versatile intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| Molecular Formula | C4H7ClO2 | |

| Molecular Weight | 122.55 g/mol | [2][3] |

| Density | 1.190 g/mL at 20 °C | [4] |

| Boiling Point | 90-92 °C at 12 mmHg | [4] |

| Flash Point | 112 °C | [5] |

| Water Solubility | Soluble | [6][5] |

| Refractive Index | 1.4390 | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the α-halogenation of butyric acid, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9][10] This reaction involves the treatment of a carboxylic acid with a halogen and a catalytic amount of phosphorus or a phosphorus trihalide.[7][8][9][10]

Experimental Protocol: Hell-Volhard-Zelinsky Chlorination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Butyric acid (1 mole)

-

Iodine (0.005 mole)

-

Red Phosphorus (0.038 mole)

-

Phosphorus pentachloride (0.006 mole)

-

Chlorine gas (1 mole)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, combine butyric acid, iodine, red phosphorus, and phosphorus pentachloride.

-

Heat the mixture to 100 °C with stirring and illuminate with a 200-W lamp.

-

Slowly bubble chlorine gas through the reaction mixture at a rate of approximately 50 liters per hour.

-

After the addition of chlorine is complete, continue to stir the mixture at 100 °C for a designated period to ensure complete reaction.

-

Cool the reaction mixture and carefully add water to hydrolyze any remaining acid chloride.

-

The crude this compound is then purified by a single distillation, followed by fractional distillation for higher purity.

A patented method for the synthesis of this compound involves the reaction of n-butyric acid with liquid chlorine in the presence of butyric anhydride as a catalyst at a temperature of 50 to 150 °C for 5 to 15 hours.[11] This process is followed by hydrolysis and rectification to yield high-purity this compound.[11]

References

- 1. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobutanoic acid | CAS#:32653-32-0 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-chlorobutanoic acid [chembk.com]

- 6. chembk.com [chembk.com]

- 7. grokipedia.com [grokipedia.com]

- 8. byjus.com [byjus.com]

- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. CN102241583A - Method for synthesizing this compound - Google Patents [patents.google.com]

Synthesis of 2-Chlorobutyric Acid from Butyric Acid: A Technical Guide

This guide provides an in-depth overview of the synthesis of 2-chlorobutyric acid from butyric acid, tailored for researchers, scientists, and professionals in drug development. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, a classical and effective method for the α-halogenation of carboxylic acids.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals, including the synthesis of 2-aminobutyric acid.[1] The selective chlorination at the alpha (α) position of butyric acid is crucial for its utility. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for achieving this transformation.[2][3] This reaction involves treating a carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus or a phosphorus halide.[2][4]

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the halogenation of carboxylic acids at the α-carbon.[5] The reaction is typically carried out under harsh conditions, often requiring elevated temperatures and extended reaction times.[2][5][6]

Reaction Mechanism:

The mechanism involves several key steps:

-

Formation of Acyl Halide: A catalytic amount of phosphorus (or a phosphorus trihalide like PCl₃) first reacts with the butyric acid to form butanoyl chloride.[4]

-

Enolization: The butanoyl chloride intermediate readily tautomerizes to its enol form.

-

α-Chlorination: The enol form of the acyl chloride then reacts with chlorine to selectively chlorinate the α-carbon.

-

Hydrolysis: The resulting α-chloro acyl chloride is subsequently hydrolyzed during an aqueous workup to yield the final product, this compound.[2][3]

Experimental Protocols

Several variations of the HVZ reaction for the synthesis of this compound have been documented. Below are detailed protocols based on established methods.

Method 1: Phosphorus and Chlorine Mediated Synthesis

This method is a classic approach to the HVZ reaction.

Experimental Procedure:

-

Apparatus Setup: A reaction flask is equipped with a stirrer, a reflux condenser, a thermometer, and a gas inlet tube for chlorine.

-

Charging Reactants: Charge the reactor with 1 mole of butyric acid. Add a catalytic mixture containing 0.038 mole of red phosphorus, 0.005 mole of iodine, and 0.006 mole of phosphorus pentachloride.

-

Reaction: Heat the mixture to 100°C with constant stirring. Introduce 1 mole of chlorine gas at a steady rate (e.g., 50 L/hour). Illuminate the reaction mixture with a 200-W lamp to facilitate the reaction.

-

Hydrolysis: After the chlorination is complete, cool the mixture. Carefully add water to hydrolyze the intermediate acid chloride. This step should be performed for approximately 30 minutes.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 20 mm Hg) to yield pure this compound.

Method 2: Butyric Anhydride Catalyzed Synthesis

A patented method utilizes butyric anhydride as a catalyst, which can offer high purity and yield.[7]

Experimental Procedure:

-

Apparatus Setup: A suitable reaction vessel equipped for stirring and heating is used.

-

Charging Reactants: Add n-butyric acid and butyric anhydride (as a catalyst) to the reaction vessel.[7]

-

Reaction: Heat the mixture to a temperature between 50°C and 150°C.[7] Introduce liquid chlorine and allow the reaction to proceed for 5 to 15 hours.[7] The reaction proceeds through the formation of 2-chlorobutyric anhydride, which then reacts with butyric acid to form the product and regenerate the catalyst.[7]

-

Hydrolysis: After the reaction, add an equimolar amount of water relative to the butyric anhydride to hydrolyze any remaining anhydride.[7]

-

Purification: The final product is obtained by rectification (distillation) of the crude mixture to achieve a purity of over 99%.[7] Unreacted n-butyric acid can be recovered and reused.[7]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from the described synthesis methods.

Table 1: Comparison of Reaction Conditions

| Parameter | Method 1 (Phosphorus/Chlorine) | Method 2 (Butyric Anhydride) |

|---|---|---|

| Catalyst | Red Phosphorus, Iodine, PCl₅ | Butyric Anhydride[7] |

| Halogen Source | Chlorine Gas | Liquid Chlorine[7] |

| Temperature | 100°C | 50 - 150°C[7] |

| Reaction Time | Not specified, depends on Cl₂ flow | 5 - 15 hours[7] |

| Additional Conditions | Illumination (200-W lamp) | N/A |

Table 2: Product Yield and Purity

| Outcome | Method 1 (Phosphorus/Chlorine) | Method 2 (Butyric Anhydride) |

|---|---|---|

| Reported Yield | 71% (after single distillation) | 83% - 98%[7] |

| Reported Purity | High purity after fractionation | > 99%[7] |

| Conversion Rate | N/A | 85% - 95% (butyric acid)[7] |

Safety Considerations

-

Chlorine: Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus Halides: Phosphorus trichloride and pentachloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

-

Butyric Acid: Butyric acid has a strong, unpleasant odor and is corrosive.

-

Reaction Conditions: The reaction involves heating and potentially exothermic steps. Proper temperature control and precautions are necessary.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a robust and primary method for the synthesis of this compound from butyric acid. While the classic phosphorus-catalyzed method is effective, newer approaches using catalysts like butyric anhydride may offer improved yields, higher purity, and better control over the reaction, minimizing byproducts.[7] The choice of method will depend on the specific requirements for yield, purity, and available equipment. Careful adherence to experimental protocols and safety precautions is essential for a successful and safe synthesis.

References

- 1. CN102241600A - Preparation method of 2-amino butyric acid - Google Patents [patents.google.com]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN102241583A - Method for synthesizing this compound - Google Patents [patents.google.com]

The Hell-Volhard-Zelinsky Reaction: A Technical Guide to the Synthesis of 2-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-halogenation of carboxylic acids is a cornerstone transformation in organic synthesis, yielding versatile intermediates for pharmaceutical and materials science. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective halogenation of the α-carbon of carboxylic acids. This technical guide provides an in-depth examination of the mechanism, experimental protocols, and quantitative aspects of the Hell-Volhard-Zelinsky reaction as applied to the synthesis of 2-chlorobutyric acid from butyric acid. The core of the reaction involves the conversion of the carboxylic acid to an acyl halide intermediate, which readily tautomerizes to an enol, facilitating electrophilic attack by a halogen. This document details the step-by-step mechanism, provides a representative experimental workflow, and summarizes key quantitative data to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Core Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism that ensures the selective chlorination at the α-position of the carboxylic acid.[1][2] The reaction is typically catalyzed by a small amount of phosphorus trihalide, such as phosphorus trichloride (PCl₃), or red phosphorus which reacts in situ with the halogen to form the phosphorus trihalide.[3]

The mechanism for the formation of this compound from butyric acid can be delineated into four primary stages:

-

Formation of Butanoyl Chloride: Butyric acid reacts with the phosphorus trichloride catalyst. The hydroxyl group of the carboxylic acid is converted into a better leaving group, leading to a nucleophilic acyl substitution that forms butanoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid.[3][4]

-

Keto-Enol Tautomerization: The butanoyl chloride intermediate, which possesses an α-hydrogen, undergoes tautomerization to form its corresponding enol isomer.[3] This step is crucial as it renders the α-carbon nucleophilic, setting the stage for halogenation. The equilibrium favors the enol form more readily for acyl halides than for carboxylic acids, which is why the initial conversion is necessary.

-

α-Chlorination: The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking a molecule of elemental chlorine (Cl₂). This electrophilic addition results in the formation of 2-chlorobutanoyl chloride and a chloride ion.[5]

-

Hydrolysis: In the final step, the 2-chlorobutanoyl chloride is hydrolyzed, typically by the addition of water during the reaction workup.[4] This step converts the acyl chloride back into a carboxylic acid, yielding the final product, this compound.

An alternative patented method describes the synthesis of this compound using n-butyric acid and liquid chlorine with butyric anhydride as a catalyst at temperatures between 50 to 150°C.[6] In this process, the butyric anhydride is chlorinated at the alpha position and then reacts with n-butyric acid to form the product and regenerate the catalyst.[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the α-chlorination of a carboxylic acid based on established Hell-Volhard-Zelinsky methodologies. This specific example is adapted from procedures using trichloroisocyanuric acid (TCICA) as the chlorinating agent, which offers a stable and easily handled solid alternative to gaseous chlorine.[7]

Materials:

-

Butyric Acid (reactant)

-

Phosphorus Trichloride (PCl₃, catalyst)

-

Trichloroisocyanuric Acid (TCICA, chlorinating agent)

-

Nitrogen (N₂, inert gas)

-

Water (for workup)

-

Diethyl ether or Dichloromethane (extraction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Solid addition funnel with a nitrogen inlet

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and stoppers, add butyric acid (1.0 eq). Add a catalytic amount of phosphorus trichloride (e.g., 0.03 eq).

-

Acyl Chloride Formation: Flush the apparatus with nitrogen. Heat the mixture in an oil bath to approximately 130-160°C for 10-15 minutes to generate a small amount of butanoyl chloride in situ.

-

Chlorination: Replace one of the stoppers with a solid addition funnel containing trichloroisocyanuric acid (TCICA, ~0.21 eq). While maintaining the temperature, add the TCICA powder slowly over 10-20 minutes. The reaction can be exothermic, and a controlled addition rate is crucial to prevent splashing.[7] A gentle flow of nitrogen through the funnel can prevent clogging.

-

Reaction Monitoring: After the addition is complete, allow the mixture to reflux at temperature for several hours (e.g., 2-6 hours) until the reaction is complete. The progress can be monitored by techniques such as GC or TLC.

-

Workup and Hydrolysis: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the flask to quench the reaction and hydrolyze the 2-chlorobutanoyl chloride intermediate to this compound.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

Quantitative yields for the Hell-Volhard-Zelinsky reaction are typically moderate to high, but can be influenced by reaction conditions such as temperature, reaction time, and the specific reagents used. A patent for the synthesis of this compound using a butyric anhydride catalyst reports yields in the range of 83-93% after purification.[6]

The table below summarizes representative data for the α-chlorination of various aliphatic carboxylic acids using the TCICA/PCl₃ method, which can serve as a benchmark for the synthesis of this compound.

| Carboxylic Acid | PCl₃ (eq) | TCICA (eq) | Temp (°C) | Time (h) | Yield (%) |

| Propanoic Acid | 0.03 | 0.21 | 130 | 6 | 70 |

| Pentanoic Acid | 0.03 | 0.21 | 160 | 2 | 78 |

| Hexanoic Acid | 0.03 | 0.21 | 160 | 2 | 81 |

| Heptanoic Acid | 0.03 | 0.21 | 160 | 2 | 82 |

| Butyric Acid | 0.03 | 0.21 | ~130-160 | ~2-6 | ~75-85 (Est.) |

Data adapted from Hiegel et al. for TCICA-mediated chlorination.[7] The entry for Butyric Acid is an estimation based on analogous substrates.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a powerful and relevant method for the synthesis of α-halo carboxylic acids, including the industrially significant this compound. Its mechanism, proceeding through a critical acyl halide and enol intermediate, provides high regioselectivity for the α-position. While classic conditions involve phosphorus halides and elemental halogens, modern variations using more manageable reagents like trichloroisocyanuric acid have improved the reaction's practicality. The detailed mechanism and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this key synthetic transformation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. CN102241583A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. sciencemadness.org [sciencemadness.org]

Physical properties of 2-Chlorobutanoic acid (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Chlorobutanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the boiling point and density of 2-Chlorobutanoic acid, including experimental protocols for their determination.

Physical Properties of 2-Chlorobutanoic Acid

2-Chlorobutanoic acid is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its physical properties are crucial for handling, reaction setup, and purification processes.

Quantitative Data Summary

The boiling point and density of 2-Chlorobutanoic acid have been reported in various sources. It is important to note that the boiling point is significantly dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 90-92 °C | at 12 mmHg |

| 109.5 °C | at 24 Torr | |

| 171-172 °C | Presumed at atmospheric pressure for (2S)-2-chlorobutanoic acid[1] | |

| 203.2 ± 13.0 °C | Predicted at 760 mmHg[2] | |

| Density | 1.190 g/mL | at 20 °C[3][4] |

| 1.189 g/cm³ | at 25 °C[5][6] | |

| 1.190 g/mL | General[7] | |

| 1.253 g/cm³ | for (2S)-2-chlorobutanoic acid[1] |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining reliable physical property data. The following are standard laboratory protocols for the determination of boiling point and density.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable when a small amount of the sample is available.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer (-10 to 200 °C)

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of 2-Chlorobutanoic acid into the small test tube and add a magnetic stir bar.[5]

-

Position the test tube in the heating block or oil bath on a magnetic stirrer.

-

Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.[5]

-

Begin stirring gently and heat the apparatus.

-

Observe the sample until it begins to boil and a ring of refluxing condensate is visible on the walls of the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid at the current atmospheric pressure.

-

Record the ambient atmospheric pressure. For comparison with literature values, the boiling point can be corrected to standard pressure (760 mmHg).

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.[8]

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

2-Chlorobutanoic acid sample

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on an analytical balance (mass M₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20 °C or 25 °C) until thermal equilibrium is reached.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (mass M₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Chlorobutanoic acid, stopper it, and bring it to the same constant temperature in the water bath.

-

Dry the exterior of the pycnometer and weigh it (mass M₃).

-

The density of 2-Chlorobutanoic acid is calculated using the following formula:

Density of sample = [(M₃ - M₁) / (M₂ - M₁)] * Density of water at the experimental temperature

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 2-Chlorobutanoic acid.

References

- 1. phillysim.org [phillysim.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. How to Use and Read a Hydrometer: Ultimate Guide | Linquip [linquip.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

A Technical Guide to the Spectroscopic Data of 2-Chlorobutyric Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorobutyric acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its structure consists of a four-carbon butyric acid backbone with a chlorine atom at the alpha (C2) position. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. The following sections detail the expected and reported data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

A logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach, starting from structural elucidation using NMR and IR and confirming the molecular weight and fragmentation pattern with MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the carboxylic acid proton, the methine proton at the chlorinated carbon, the methylene protons, and the terminal methyl protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often between 10 and 13 ppm, due to hydrogen bonding.[1][2][3]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H-2 (-CHCl) | 4.2 - 4.4 | Triplet (t) | 1H |

| H-3 (-CH₂-) | 1.9 - 2.2 | Multiplet (m) | 2H |

| H-4 (-CH₃) | 1.0 - 1.2 | Triplet (t) | 3H |

Note: Predicted chemical shifts are based on general principles for carboxylic acids and halogenated alkanes. Actual values may vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-185 ppm.[2][4][5] The carbon atom bonded to the electronegative chlorine atom (C-2) also shows a significant downfield shift.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 170 - 175 |

| C-2 (-CHCl) | 55 - 65 |

| C-3 (-CH₂-) | 25 - 35 |

| C-4 (-CH₃) | 10 - 15 |

Note: These are estimated chemical shift ranges. Specific data can be found in spectral databases such as ChemicalBook and PubChem.[6][7]

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing can be applied. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group.

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which is a result of hydrogen bonding between molecules, often forming dimers.[4][8][9] This broad absorption typically spans from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretch is also very prominent and strong. The presence of an electron-withdrawing halogen on the alpha-carbon generally increases the frequency of the C=O stretch.[9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium, Sharp (often superimposed on O-H) |

| C=O stretch (Carbonyl) | 1710 - 1760 | Strong, Sharp |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 910 - 950 | Medium, Broad |

| C-Cl stretch | 600 - 800 | Medium to Weak |

Note: Data is consistent with spectra available from the NIST Chemistry WebBook.[10][11][12]

The following protocol can be used for acquiring an IR spectrum of this compound:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.

-

Sample Preparation (Capillary Film): Alternatively, place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺˙). A key feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.[13] The molecular weight of this compound is 122.55 g/mol .[7][10][14]

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 122 | [M]⁺˙ (with ³⁵Cl) | Molecular ion |

| 124 | [M+2]⁺˙ (with ³⁷Cl) | Isotope peak, ~1/3 intensity of m/z 122 |

| 77 | [M - COOH]⁺ | Loss of the carboxyl group |

| 87 | [M - Cl]⁺ | Loss of a chlorine radical |

Note: The fragmentation pattern can be complex. The values are based on the NIST mass spectrum for 2-chlorobutanoic acid.[14][15]

The relationship between the molecular structure and the expected key spectral features is visualized in the diagram below.

A common method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g., esterification) may be necessary to improve volatility and chromatographic peak shape.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A capillary column suitable for polar analytes (e.g., a wax-based or a mid-polarity column) should be used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu).

-

Source Temperature: 230 °C.[16]

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion, the characteristic chlorine isotope pattern, and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. This compound(4170-24-5) 13C NMR spectrum [chemicalbook.com]

- 7. This compound | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 11. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 12. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 15. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 16. This compound(4170-24-5) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chlorobutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobutyric acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents available solubility data, details common experimental protocols for solubility determination, and illustrates a typical experimental workflow.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound (C₄H₇ClO₂) is a polar organic molecule due to the presence of a carboxylic acid functional group and a chlorine atom. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, which significantly influences its interaction with protic and aprotic polar solvents.

The overall solubility is a balance between the hydrophilic nature of the carboxylic acid group and the more hydrophobic nature of the ethyl chloride portion of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its structural similarity to 4-Chlorobutyric acid and general principles of solubility for small, functionalized carboxylic acids, the following table provides an estimated solubility profile. It is strongly recommended that these values be experimentally verified for any critical application.

| Solvent Category | Solvent Example | Formula | Polarity Index (approx.) | Estimated Solubility of this compound |

| Polar Protic | Methanol | CH₃OH | 5.1 | Miscible |

| Ethanol | C₂H₅OH | 4.3 | Miscible | |

| Isopropanol | C₃H₇OH | 3.9 | Highly Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | 5.1 | Highly Soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Highly Soluble | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble | |

| Non-Polar | Toluene | C₇H₈ | 2.4 | Slightly Soluble |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble / Insoluble |

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. "Highly Soluble" suggests a solubility likely greater than 10 g/100mL. "Soluble" implies a solubility in the range of 1-10 g/100mL. "Slightly Soluble" is in the range of 0.1-1 g/100mL, and "Sparingly Soluble" is typically less than 0.1 g/100mL. Temperature is assumed to be ambient (approx. 20-25°C). The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[1]

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Shake-Flask Method for Solid Solutes

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe. A syringe filter is immediately attached, and the solution is filtered into a clean, dry vial to remove any undissolved microcrystals.

-

Dilution: The filtered saturated solution is accurately diluted with the same solvent using calibrated volumetric glassware to bring the concentration within the working range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a pre-validated analytical method (e.g., GC with a suitable detector). A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound in an organic solvent.

Conclusion

This compound is a polar organic compound that is expected to be highly soluble in polar organic solvents, particularly polar protic solvents like alcohols, and polar aprotic solvents such as acetone and ethyl acetate. Its solubility is anticipated to be limited in non-polar hydrocarbon solvents. For precise quantitative needs, it is imperative to perform experimental determination, for which the shake-flask method is a reliable and standard procedure. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

2-Chlorobutyric acid safety data sheet (SDS) and handling precautions

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2-Chlorobutyric acid (CAS No: 4170-24-5). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.

Chemical Identification and Properties

This compound, also known as 2-chlorobutanoic acid, is a chlorinated carboxylic acid used as an intermediate in organic synthesis, including the production of pharmaceuticals and agrochemicals.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [1][2][3] |

| Molecular Weight | 122.55 g/mol | [2][3] |

| CAS Number | 4170-24-5 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.190 g/mL at 20°C | [6] |

| Boiling Point | 90-92 °C at 12 mmHg | [6][7] |

| Flash Point | 112 °C (233.6 °F) | [4] |

| Refractive Index | 1.447 | [2] |

| Solubility | Soluble in water and organic solvents. Note: One source indicates it is immiscible with water. | [1],[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical and requires careful handling. The primary hazards are its corrosive nature and potential mutagenicity.[4][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage / Irritation | 1 | H318: Causes serious eye damage.[8] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[8] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[4][9] |

Safe Handling and Storage Protocols

Strict protocols must be followed to minimize exposure and ensure stability.

Handling:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. Avoid all contact with skin, eyes, and clothing.[8][10]

-

Hygiene: Do not breathe vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4][8] Eyewash stations and safety showers must be readily accessible near the workstation.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area.[10]

-

Containers: Keep containers tightly closed and store in the original packaging.[4][8] The storage container should be corrosion-resistant.[11]

-

Security: It is recommended to store the chemical in a locked cabinet or a secure, approved area.[4][8]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[8][10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to mitigate the risks associated with handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye / Face | Chemical safety goggles or a full-face shield. | Prevents severe eye damage and burns from splashes.[4][10] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron. | Protects against severe skin burns and absorption.[4][10] |

| Respiratory | A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or if vapors are generated. | Protects the respiratory system from corrosive and irritating vapors.[4][12] |

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. First responders should protect themselves from exposure.[4][13]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Take off all contaminated clothing at once.[4] Immediately flush the affected skin with large amounts of water for at least 15 minutes.[4][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] If present, remove contact lenses after the initial flushing. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4][13]

-

Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting, as this may cause perforation of the esophagus or stomach.[4][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Caption: Emergency first-aid workflow following an exposure event.

Firefighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray.[4][8][10]

-

Specific Hazards: Thermal decomposition can produce hazardous and irritating gases, including carbon oxides and hydrogen chloride gas.[4][10] Vapors may form explosive mixtures with air at high temperatures.

-

Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][12]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid contact with the spilled material and do not breathe its vapors.[12] Wear the full recommended PPE.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8][10]

-

Containment and Cleanup: Cover drains. Absorb the spill using an inert material like sand, earth, or vermiculite.[10][12] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

Toxicological Information

The primary toxicological concerns are severe corrosion and potential long-term genetic effects.

-

Skin and Eye Contact: Causes severe burns to the skin and can result in irreversible eye damage.[3][8]

-

Inhalation: Inhaling vapors or mists can cause extreme irritation and damage to the mucous membranes and upper respiratory tract.[12]

-

Ingestion: Swallowing the chemical can cause severe swelling and damage to delicate tissues, with a significant danger of perforation of the stomach or esophagus.[4]

-

Mutagenicity: Classified as a Category 2 mutagen, indicating it is suspected of causing heritable genetic defects.[8]

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]

Disposal Considerations

Waste material must be treated as hazardous.

-

Procedure: Dispose of unused product and contaminated packaging through a licensed professional waste disposal service.[4][12]

-

Regulations: Disposal must be in full accordance with all applicable local, regional, and national environmental regulations.[4] Do not dispose of into the sewer system.[12]

References

- 1. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 4170-24-5 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. westliberty.edu [westliberty.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. britiscientific.com [britiscientific.com]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of the Alpha-Carbon in 2-Chlorobutyric Acid: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical behavior of the α-carbon in 2-chlorobutyric acid, providing critical data and experimental insights for researchers in synthetic chemistry and drug development.

The reactivity of the alpha-carbon (α-carbon) in this compound is a cornerstone of its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of both a carboxylic acid group and a chlorine atom on adjacent carbons imparts a unique electronic environment to the α-carbon, making it a prime target for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this key carbon atom, including quantitative data, detailed experimental protocols, and visualizations of the underlying reaction pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [1][2][3] |

| Molecular Weight | 122.55 g/mol | [1][2][3] |

| Boiling Point | 90-92 °C at 12 mmHg | [1][3][4] |

| Density | 1.190 g/mL at 20 °C | [1][3][4] |

| Refractive Index | 1.439 at 20 °C | [1] |

| pKa | 2.84 at 18 °C in water | [5] |

| Solubility | Soluble in water and common organic solvents. | [3][4] |

Core Reactivity: Nucleophilic Substitution at the Alpha-Carbon

The primary mode of reactivity for the α-carbon in this compound is nucleophilic substitution. The electron-withdrawing nature of the adjacent carboxylic acid group and the chlorine atom renders the α-carbon electrophilic and susceptible to attack by nucleophiles. This typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized butyric acid derivatives. Common transformations include the synthesis of α-amino acids, α-hydroxy acids, and α-azido acids, which are valuable intermediates in drug synthesis.

Key Nucleophilic Substitution Reactions

1. Synthesis of 2-Aminobutyric Acid: The reaction of this compound with ammonia or an ammonia equivalent is a fundamental route to 2-aminobutyric acid, a non-proteinogenic amino acid used in the synthesis of various pharmaceuticals.

2. Synthesis of 2-Hydroxybutyric Acid: Hydrolysis of this compound, typically under basic conditions, yields 2-hydroxybutyric acid. This reaction is a classic example of an SN2 reaction with the hydroxide ion acting as the nucleophile.

3. Synthesis of other Derivatives: Other nucleophiles such as azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) can also be used to generate a wider array of 2-substituted butyric acid derivatives.

Competition between Substitution and Elimination

In the presence of a strong base, an elimination reaction (E2) can compete with the SN2 substitution. This results in the formation of butenoic acid isomers. The ratio of substitution to elimination products is influenced by several factors:

-

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weaker bases favor substitution.

-

Solvent: Polar aprotic solvents tend to favor SN2 reactions.

-

Temperature: Higher temperatures generally favor elimination over substitution.[6]

For secondary halides like this compound, a mixture of both substitution and elimination products is often observed, and the reaction conditions must be carefully controlled to favor the desired product.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound derivatives. The following sections provide methodologies for key transformations.

Synthesis of (S)-2-Hydroxybutyric Acid from (S)-2-Aminobutyric Acid

This procedure details the conversion of an amino acid to a hydroxy acid, a common transformation in medicinal chemistry.

Reactants:

-

(S)-2-Aminobutyric acid (20.0 g, 194 mmol)

-

1N Sulfuric acid solution (228 mL)

-

Aqueous sodium nitrite solution (26.8 g, 338 mmol, in 68 mL water)

-

Sulfuric acid (for pH adjustment)

-

Sodium chloride

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-2-aminobutyric acid in 1N sulfuric acid solution.[8]

-

Cool the solution to -5 °C.[8]

-

Slowly add the aqueous sodium nitrite solution dropwise, maintaining the temperature at -5 °C.[8]

-

After the addition is complete, continue stirring the reaction mixture for 0.5 hours.[8]

-

Warm the reaction mixture to room temperature and stir for an additional 2 hours.[8]

-

Cool the mixture to 0 °C and adjust the pH to 1 with sulfuric acid.[8]

-

Stir the mixture for 12 hours at room temperature.[8]

-

Add sodium chloride (120 g) and MTBE (120 mL) and stir for 30 minutes.[8]

-

Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-hydroxybutyric acid.[8]

Expected Yield: 13.8 g (69%) of a pale yellow solid.[8]

General Procedure for Kinetic Analysis of SN2 Reactions

Monitoring the kinetics of nucleophilic substitution reactions provides valuable insight into reaction mechanisms and optimization. A general protocol for a competition experiment is outlined below, which can be adapted for this compound.

Materials:

-

Alkyl halides (e.g., 1-chlorobutane and 1-bromobutane in acetone, 4M solutions)

-

Sodium iodide in acetone (nucleophile)

-

Acetone (solvent)

-

Gas chromatograph (GC)

Procedure:

-

Set up reaction tubes with the competing alkyl halides. For example, mix equal molar amounts of 1-chlorobutane and 1-bromobutane.[9]

-

Add a limiting amount of the sodium iodide solution to initiate the reaction. The two alkyl halides will compete for the nucleophile.[9]

-

Heat the reaction mixture in a water bath at a controlled temperature (e.g., 40-50 °C).[10] As the reaction proceeds, the sodium halide salts will precipitate.[10]

-

After a set time, quench the reaction and centrifuge to remove the precipitate.[10]

-

Dilute the supernatant with acetone for GC analysis.[10]

-

Analyze the composition of the unreacted alkyl halides by GC to determine the relative reactivity.[9]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving the α-carbon of this compound.

Caption: SN2 reaction at the α-carbon of this compound.

Caption: E2 elimination reaction of this compound.

Spectroscopic Data for Characterization

The following tables summarize key spectroscopic data for this compound and its primary substitution products, 2-aminobutyric acid and 2-hydroxybutyric acid, which are essential for reaction monitoring and product characterization.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals/Features | Source(s) |

| ¹H NMR | δ (ppm): ~4.3 (t, 1H, -CHCl-), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) | [11] |

| ¹³C NMR | δ (ppm): ~174 (C=O), ~58 (-CHCl-), ~27 (-CH₂-), ~11 (-CH₃) | |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1720 (C=O stretch), ~780 (C-Cl stretch) | |

| Mass Spec (m/z) | 122 (M⁺), fragments corresponding to loss of Cl, COOH | [1] |

Table 3: Spectroscopic Data for 2-Aminobutyric Acid

| Technique | Key Signals/Features | Source(s) |

| ¹H NMR (D₂O) | δ (ppm): ~3.6 (t, 1H, -CH(NH₂)-), ~1.8 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | [12][13][14] |

| ¹³C NMR (D₂O) | δ (ppm): ~176 (C=O), ~55 (-CH(NH₂)-), ~25 (-CH₂-), ~9 (-CH₃) | [12] |

| IR (cm⁻¹) | ~3000-2800 (N-H, C-H stretches), ~1600 (N-H bend), ~1400 (COO⁻ stretch) | [13] |

| Mass Spec (m/z) | 103 (M⁺), fragments corresponding to loss of COOH, NH₂ | [5][12][15] |

Table 4: Spectroscopic Data for 2-Hydroxybutyric Acid

| Technique | Key Signals/Features | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (dd, 1H, -CH(OH)-), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~180 (C=O), ~68 (-CH(OH)-), ~29 (-CH₂-), ~9 (-CH₃) | [2][16] |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1720 (C=O stretch) | [2][16][17] |

| Mass Spec (m/z) | 104 (M⁺), fragments corresponding to loss of H₂O, COOH | [2][16][17][18][19] |

This technical guide provides a foundational understanding of the reactivity of the α-carbon in this compound. While specific kinetic data remains an area for further investigation, the principles outlined here, along with the provided experimental protocols and spectroscopic data, offer valuable guidance for researchers and drug development professionals in harnessing the synthetic potential of this important molecule.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Chlorobutanoic acid | CAS#:32653-32-0 | Chemsrc [chemsrc.com]

- 3. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 4. (2S)-2-chlorobutanoic acid [chembk.com]

- 5. 2-chlorobutanoic acid [chemister.ru]

- 6. Khan Academy [khanacademy.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. youtube.com [youtube.com]

- 10. 2-Hydroxybutanoic acid, 2TBDMS derivative [webbook.nist.gov]

- 11. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]

- 12. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]

- 13. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L(+)-2-Aminobutyric acid(1492-24-6) 1H NMR spectrum [chemicalbook.com]

- 15. Arrhenius Data Analysis [sas.upenn.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ymdb.ca [ymdb.ca]

- 19. CK12-Foundation [flexbooks.ck12.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic substitution reactions using 2-chlorobutyric acid as a substrate. This versatile starting material allows for the synthesis of a variety of 2-substituted butyric acid derivatives, which are valuable intermediates in pharmaceutical and chemical research.

Introduction

This compound is a carboxylic acid that readily undergoes nucleophilic substitution at the α-carbon, due to the electron-withdrawing nature of the adjacent carboxyl group and the presence of a good leaving group (chloride). This reactivity makes it a valuable building block for introducing various functional groups at the 2-position of a butyric acid scaffold. The general reaction scheme follows a typical SN2 mechanism.

Safety Precautions

Warning: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general framework for the reaction. Specific conditions may need to be optimized for different nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., ammonia, sodium hydroxide, sodium hydrosulfide)

-

Solvent (e.g., water, ethanol, tetrahydrofuran)

-

Base (if required, e.g., sodium carbonate, triethylamine)

-

Catalyst (optional, e.g., methenamine for amination)[3]

-

Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Addition of Reagents: Add the nucleophile to the reaction mixture. If the nucleophile is a salt (e.g., sodium hydroxide, sodium hydrosulfide), it can be added directly. If it is a gas or a volatile liquid (e.g., ammonia), it should be bubbled through the solution or added as a solution.[3] A base may be required to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring. The reaction temperature and time will vary depending on the nucleophile's reactivity.[3] For example, the reaction with ammonia can be carried out between 20-90°C for 2-30 hours.[3]

-

Workup: After the reaction is complete (monitored by TLC or other analytical techniques), cool the mixture to room temperature. The workup procedure will depend on the properties of the product. A typical workup may involve:

-

Acidification with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

Extraction of the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing the organic layer with brine to remove water-soluble impurities.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Removal of the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Specific Applications and Protocols

Synthesis of 2-Aminobutyric Acid

2-Aminobutyric acid is a non-proteinogenic amino acid that serves as a chiral precursor for pharmaceuticals like levetiracetam and ethambutol.[4]

Protocol:

This protocol is adapted from a patented method for the synthesis of 2-aminobutyric acid.[3]

-

Reaction: this compound is reacted with liquid ammonia in the presence of methenamine as a catalyst.

-

Conditions: The reaction is carried out at a temperature of 20-90°C for a duration of 2-30 hours.[3]

-

Workup: After the reaction, water is added to dissolve the product, followed by alcohol precipitation to isolate the 2-aminobutyric acid.[3]

Synthesis of 2-Hydroxybutyric Acid

2-Hydroxybutyric acid is a biomarker for oxidative stress and insulin resistance.[1][5] Its synthesis can be achieved by the hydrolysis of this compound.

Protocol:

This is a general procedure for the hydrolysis of α-halo acids.

-

Reaction: this compound is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

Conditions: The reaction mixture is typically heated to ensure a reasonable reaction rate.

-

Workup: After the reaction, the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and the resulting 2-hydroxybutyric acid is then extracted with an organic solvent.

Synthesis of 2-Mercaptobutyric Acid

Thiol-containing carboxylic acids are important intermediates in the synthesis of various pharmaceuticals. The synthesis of 2-mercaptopropionic acid from 2-chloropropionic acid provides a useful model for this reaction.

Protocol:

This protocol is based on the synthesis of a similar compound, 2-mercaptopropionic acid.

-

Reaction: this compound is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium thiosulfate followed by reduction.

-

Conditions: The reaction is typically carried out in an aqueous or alcoholic solvent.

-

Workup: The workup involves acidification to protonate the carboxylate and the thiol group, followed by extraction.

Data Presentation

| Nucleophile | Product | Reaction Conditions | Solvent | Catalyst | Yield (%) | Reference |

| Ammonia (NH₃) | 2-Aminobutyric acid | 20-90°C, 2-30 h | Water/Liquid NH₃ | Methenamine | High (not specified) | [3] |

| Hydroxide (OH⁻) | 2-Hydroxybutyric acid | Heating | Water | None | - | General Knowledge |

| Hydrosulfide (SH⁻) | 2-Mercaptobutyric acid | - | Water/Ethanol | None | - | Analogy |

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Experimental Workflow

References

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]

- 3. CN102241600A - Preparation method of 2-amino butyric acid - Google Patents [patents.google.com]

- 4. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Esterification of 2-Chlorobutyric Acid with Various Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the esterification of 2-chlorobutyric acid with a range of alcohols. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1] This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, and its esters are utilized as intermediates in the production of pharmaceuticals and other specialty chemicals. The esterification of this compound is a fundamental process that involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester and water.[1]

The reaction is an equilibrium process. To achieve high yields of the desired ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.[2] The reactivity of the alcohol plays a significant role in the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance.[3] Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[1]

General Reaction Scheme

General Fischer Esterification Reaction

Comparative Data on the Esterification of this compound

The following table summarizes the expected outcomes for the esterification of this compound with various primary and secondary alcohols under typical Fischer esterification conditions. Please note that while the data for the reaction with methanol is based on established protocols for similar carboxylic acids, the yields and reaction times for other alcohols are estimations based on general reactivity trends (primary > secondary). Actual results may vary depending on specific experimental conditions.

| Alcohol | Alcohol Type | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Temperature (°C) | Approx. Reaction Time (h) | Approx. Yield (%) |

| Methanol | Primary | 1:10 | H₂SO₄ (5%) | Reflux (~65) | 4-6 | ~90-95 |

| Ethanol | Primary | 1:10 | H₂SO₄ (5%) | Reflux (~78) | 5-7 | ~88-93 |

| n-Propanol | Primary | 1:10 | H₂SO₄ (5%) | Reflux (~97) | 6-8 | ~85-90 |

| Isopropanol | Secondary | 1:10 | H₂SO₄ (5%) | Reflux (~82) | 10-14 | ~70-80 |

| n-Butanol | Primary | 1:10 | H₂SO₄ (5%) | Reflux (~118) | 7-9 | ~85-90 |

| sec-Butanol | Secondary | 1:10 | H₂SO₄ (5%) | Reflux (~100) | 12-16 | ~65-75 |

Experimental Protocols

This section provides a detailed protocol for the synthesis of methyl 2-chlorobutanoate. This protocol can be adapted for use with other primary and secondary alcohols by adjusting the reaction temperature to the boiling point of the respective alcohol and modifying the reaction time as indicated in the table above.

Protocol 1: Synthesis of Methyl 2-Chlorobutanoate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mol, 12.25 g) in an excess of anhydrous methanol (e.g., 1.0 mol, 40 mL).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.005 mol, 0.28 mL) to the stirred solution. The addition should be done cautiously as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up - Quenching and Extraction: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel.

-

Neutralization: Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and any excess methanol.

-

Purification: The crude methyl 2-chlorobutanoate can be further purified by fractional distillation under reduced pressure to obtain the pure product.

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-chlorobutyrate esters.

Purification and Characterization

Purification:

Following the initial work-up, the crude ester may still contain small amounts of unreacted alcohol and other by-products. For high-purity applications, fractional distillation under reduced pressure is the recommended method of purification. The boiling point of the ester will depend on the specific alcohol used.

Characterization:

The purity and identity of the synthesized 2-chlorobutyrate esters can be confirmed using several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the sample and confirming the molecular weight of the ester. The fragmentation pattern in the mass spectrum can also help to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the ester product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-